molecular formula C21H22N4O4 B2492062 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 923156-22-3

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2492062
CAS No.: 923156-22-3
M. Wt: 394.431
InChI Key: USOGVKKFNINTCO-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a chemical compound of significant interest in neuroscience and medicinal chemistry research. It is structurally based on a pyridazine core, a heterocyclic aromatic compound known for its presence in various pharmacologically active molecules . This compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group, a structural motif common in ligands targeting neurological receptors. Its primary research value is derived from its close structural similarity to a class of novel, CNS-penetrant pan-muscarinic antagonists described in scientific literature . These related compounds, based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, were identified for their potent antagonistic activity across all five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) . They function by blocking the action of acetylcholine at these receptors. A key characteristic of this chemical series is its attractive CNS penetration profile, as demonstrated in preclinical models with brain-to-plasma ratios (Kp) indicating effective entry into the central nervous system, making it a valuable tool for investigating cholinergic pathways in the brain . Researchers can utilize this compound to explore the role of muscarinic receptors in various physiological and pathophysiological processes. It is critical to note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-18-7-5-15(14-19(18)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOGVKKFNINTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step procedures. One common route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated pyridazine intermediate.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridazine ring.

    Addition of the 3,4-dimethoxybenzoyl group: This step involves acylation reactions, typically using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or block receptor sites to prevent the binding of natural ligands.

Comparison with Similar Compounds

Thiophene vs. Furan Substituents

The compound 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (ChemDiv ID: F554-0056) replaces the furan-2-yl group with a thiophene ring. This substitution may alter pharmacokinetic properties, such as bioavailability, though biological activity data for this analog remain unreported .

Pyridazinone vs. Pyridazine

Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone feature a pyridazinone ring (with a ketone at position 3) instead of pyridazine. The ketone introduces polarity, which could improve water solubility but may reduce metabolic stability due to susceptibility to reduction or oxidation. Such derivatives have shown anti-platelet and anti-bacterial activities in preliminary studies .

Piperazine Functionalization

Dimethoxybenzoyl vs. Dimethylbenzoyl Groups

The 3,4-dimethoxybenzoyl substituent in the target compound contrasts with the 3,4-dimethylbenzoyl group in F554-0055. This difference could modulate receptor binding affinity or selectivity .

Absence of Benzoyl Groups

The simpler analog 3-(furan-2-yl)-6-(piperazin-1-yl)pyridazine (CAS: 1105195-43-4) lacks the benzoyl group entirely. This reduces molecular weight (238.27 g/mol vs.

Data Table: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents (Position 3/6) Molecular Formula Molecular Weight (g/mol) Notable Activities Reference
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine Pyridazine Piperazine-3,4-dimethoxybenzoyl / Furan C22H24N4O4 435.46 N/A (Theoretical) -
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (F554-0056) Pyridazine Piperazine-3,4-dimethylbenzoyl / Thiophene C21H22N4OS 402.49 N/A (Screened for kinases)
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone Piperazine-2-fluorophenyl / Ketone C14H14FN3O 283.28 Anti-platelet aggregation
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine Pyridazine Piperazine / Furan C12H14N4O 238.27 N/A (Building block)

Biological Activity

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a piperazine moiety, which is often associated with various therapeutic effects, and is substituted with both a dimethoxybenzoyl group and a furan group, contributing to its unique chemical properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4} with a molecular weight of 436.5 g/mol. The structure comprises:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • 3,4-Dimethoxybenzoyl group : Enhances lipophilicity and biological activity.
  • Furan ring : Contributes to the compound's reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine intermediate .
  • Substitution with the 3,4-dimethoxybenzoyl group using appropriate reagents like acyl chlorides.
  • Cyclization or coupling with the furan moiety to complete the pyridazine structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The presence of the piperazine ring allows for high-affinity binding to various targets, potentially leading to inhibition or modulation of their functions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antibacterial and antifungal properties.
  • Cytotoxicity : The cytotoxic effects were evaluated using cell lines such as L929 fibroblasts. For example, related compounds demonstrated IC50 values indicating effective cytotoxicity at certain concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antioxidant and Antimicrobial Studies : Compounds derived from piperazine have been shown to inhibit the growth of various pathogens, suggesting their potential as antimicrobial agents .
  • Inhibition Studies on Enzymes : Some derivatives have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases, including cancer and autoimmune disorders .
  • Cell Viability Assays : In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential for targeted therapy .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
CytotoxicityIC50 values indicating selective toxicity
Enzyme InhibitionInhibits DHODH with potential therapeutic uses

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